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Compound of Interest

Compound Name: 4-O-Methylgrifolic acid

Cat. No.: B1163443

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-
Methylgrifolic acid, a derivative of the natural product grifolic acid. Due to the limited
availability of direct experimental data for 4-O-Methylgrifolic acid, this document presents a
combination of reported data for the parent compound, grifolic acid, and predicted
spectroscopic characteristics for its 4-O-methylated form. This information is crucial for the
identification, characterization, and analysis of this compound in research and drug
development settings.

Chemical Structure and Properties

o Systematic Name: 2-hydroxy-4-methoxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-
trienyl)benzoic acid

e Molecular Formula: C24H3404[1]
e Molecular Weight: 386.524 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-O-Methylgrifolic acid. The
data is a combination of information available for the parent compound, grifolic acid, and
predicted values for the methylated derivative.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4-O-Methylgrifolic acid (in CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

110120 1H Carboxylic acid (-
COOH)

~6.3 1H Aromatic H

~5.1-53 3H Olefinic H

~3.8 3H Methoxy (-OCHs)

~3.4 2H Ar-CHz-

~2.1 3H Ar-CHs

~19-21 8H Allylic CH2

~1.6-1.7 9H Olefinic CHs

~15-1.6 3H Olefinic CHs

Predicted data based on the structure of grifolic acid and known chemical shifts for similar

functional groups.

Table 2: Predicted 13C NMR Spectroscopic Data for 4-O-Methylgrifolic acid (in CDCIs)
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Chemical Shift (6, ppm)

Assignment

~175 Carboxylic acid (C=0)
~162 Aromatic C-O (C4)
~160 Aromatic C-O (C2)
~140 Aromatic C (C6)
~135-140 Olefinic C
~120-125 Olefinic C

~110 Aromatic C (C5)
~108 Aromatic C (C1)
~105 Aromatic C (C3)
~55 Methoxy (-OCHs)
~40 Allylic CH2

~26-27 CH2

~22-23 Ar-CHs

~16-18 Olefinic CHs

Predicted data based on the structure of grifolic acid and known chemical shifts for similar

functional groups. The methylation at the C4 position is expected to significantly shift its

resonance downfield and introduce a methoxy signal around 55 ppm.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 4-O-Methylgrifolic acid
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lon m/z (predicted) Fragmentation Pattern
[M-H]~ 385.24 Deprotonated molecular ion
[M+H]* 387.25 Protonated molecular ion
Loss of water from the
[M-H20-H]~ 367.23 .
deprotonated molecular ion
Loss of carbon dioxide from
[M-CO2-H]~ 341.25

the deprotonated molecular ion

The mass spectrum of 4-O-Methylgrifolic acid is expected to show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern will likely be similar to that of

grifolic acid, with characteristic losses of water and carbon dioxide. The key difference will be

the 14-mass unit increase in the molecular ion and fragments containing the methylated

aromatic ring compared to grifolic acid.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data for 4-O-Methylgrifolic acid

Wavenumber (cm—?) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic acid)

~2920-2960 Strong C-H stretch (Aliphatic)

~1700-1725 Strong C=0 stretch (Carboxylic acid)

1600, ~1450 Medium C=C stretch (Aromatic and
Olefinic)

~1200-1300 Medium C-O stretch

~1000-1100 Medium C-O stretch (Aryl-Alkyl ether)

The IR spectrum is predicted to be very similar to that of grifolic acid. The most notable

difference would be the absence of a distinct phenolic O-H stretch and the presence of a

characteristic aryl-alkyl ether C-O stretching band.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
These should be adapted and optimized for the specific instrumentation and sample available.

Sample Preparation

4-O-Methylgrifolic acid should be dissolved in a suitable solvent. For NMR, deuterated
chloroform (CDCIs) or deuterated methanol (CDsOD) are appropriate choices. For MS, a
solution in methanol or acetonitrile is typically used. For IR, the sample can be analyzed as a
thin film after solvent evaporation or as a KBr pellet.

NMR Spectroscopy

 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Process the data with appropriate window function (e.g., exponential multiplication) and
Fourier transform.

e 13C NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Process the data with appropriate window function and Fourier transform.
e 2D NMR (optional but recommended for full assignment):

o Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon
correlations.
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Mass Spectrometry

e Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an
appropriate ionization source (e.g., Electrospray lonization - ESI).

e Method:
o Introduce the sample solution into the ion source.
o Acquire data in both positive and negative ion modes.
o Obtain a full scan mass spectrum to determine the molecular weight.

o Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for

structural elucidation.

Infrared (IR) Spectroscopy

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Method (Thin Film):
o Deposit a small amount of the sample solution onto a salt plate (e.g., NaCl or KBr).
o Allow the solvent to evaporate completely.
o Acquire the spectrum, typically over a range of 4000-400 cm~1.
o Method (KBr Pellet):
o Mix a small amount of the sample with dry KBr powder.
o Press the mixture into a thin, transparent pellet.

o Acquire the spectrum.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a natural product derivative like 4-O-Methylgrifolic acid.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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